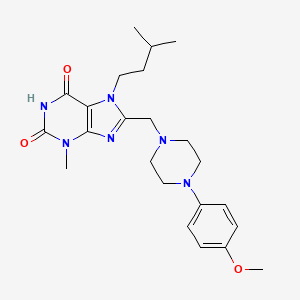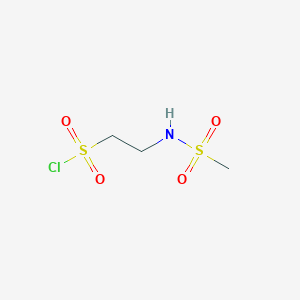
N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as FMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FMA is a white crystalline solid with a molecular formula of C20H17N3O2 and a molecular weight of 331.37 g/mol.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
Research on N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide and its derivatives has revealed insights into their metabolism. For instance, studies have identified metabolites such as N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide in the neutral fraction of microsomal metabolites, highlighting the compound's metabolic pathways and potential biological transformations. These metabolites were found to be new and were identified using techniques like UV- and NMR-spectroscopy, providing a foundational understanding of the metabolism of this compound (Benkert, Friess, Kiese, & Lenk, 1975).
Antimicrobial Activities
Some derivatives of N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been synthesized and tested for their antimicrobial activities. A notable study synthesized derivatives by reacting 9-(chloroacetylamino)fluorene with benzo[d]oxazol/benzo[d]imidazol-2-thiole and tested their antimicrobial activities against various microorganisms. Significant activity was observed, suggesting the potential of these derivatives as antimicrobial agents (Turan-Zitouni, Kaplancıklı, Özdemir, Revial, & Güven, 2007).
Eigenschaften
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-8-20(25)23(12-21-13)11-19(24)22-16-6-7-18-15(10-16)9-14-4-2-3-5-17(14)18/h2-8,10,12H,9,11H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPPFDMTBVNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)


![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)


![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)